molecular formula C25H31NO B3829026 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol

1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol

Cat. No. B3829026
M. Wt: 361.5 g/mol
InChI Key: JOXJRBVBYBJMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol, also known as TMAO, is a compound that has been extensively studied for its potential therapeutic applications. TMAO is a derivative of naphthol and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol is not fully understood. It is believed to exert its effects through various pathways, including the inhibition of NF-κB signaling and the activation of the Nrf2 pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and induce apoptosis. This compound has also been found to improve glucose metabolism and insulin sensitivity. It has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing the formation of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound is also relatively non-toxic and has a low risk of side effects. However, this compound has several limitations for lab experiments. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. This compound can also interact with other compounds in the cell culture media, which can affect its activity.

Future Directions

There are several future directions for 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol research. One area of research is the development of this compound analogs with improved activity and selectivity. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. This compound has also been studied as a potential biomarker for various diseases, and future research may focus on its diagnostic and prognostic applications. Finally, this compound may have potential applications in the development of novel therapeutics for various diseases.

Scientific Research Applications

1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models. This compound has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

1-[(3,5,7-trimethyl-1-adamantyl)methyliminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO/c1-22-11-23(2)13-24(3,12-22)16-25(14-22,15-23)17-26-10-20-19-7-5-4-6-18(19)8-9-21(20)27/h4-10,27H,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXJRBVBYBJMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CN=CC4=C(C=CC5=CC=CC=C54)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
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1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
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1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
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1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
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1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
Reactant of Route 6
1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.